molecular formula C15H26O8 B14040567 3,6,9,12,15,18-Hexaoxahenicos-20-ynoic acid

3,6,9,12,15,18-Hexaoxahenicos-20-ynoic acid

Cat. No.: B14040567
M. Wt: 334.36 g/mol
InChI Key: ZHBXTLVVGLDKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6,9,12,15,18-Hexaoxahenicos-20-ynoic acid is a polyethylene glycol (PEG)-based compound known for its bifunctional properties. It features a carboxyl group at one end and an alkyne at the other, making it a versatile linker in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15,18-Hexaoxahenicos-20-ynoic acid typically involves the reaction of polyethylene glycol with propargyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of polyethylene glycol react with propargyl bromide to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) and requires the use of a base like potassium carbonate.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15,18-Hexaoxahenicos-20-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form carboxylic acids or other oxygenated products.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The carboxyl group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as alcohols or amines in the presence of a catalyst like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alkenes.

    Substitution: Esters or amides.

Scientific Research Applications

3,6,9,12,15,18-Hexaoxahenicos-20-ynoic acid is widely used in scientific research due to its versatile properties:

    Chemistry: It serves as a linker in the synthesis of complex molecules and polymers.

    Biology: It is used in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.

    Medicine: It is employed in the development of drug delivery systems and targeted therapies.

    Industry: It is used in the production of advanced materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of 3,6,9,12,15,18-Hexaoxahenicos-20-ynoic acid involves its bifunctional nature. The carboxyl group can form covalent bonds with various functional groups, while the alkyne group can participate in click chemistry reactions. These properties make it an effective linker in bioconjugation and drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

    3,6,9,12,15,18-Hexaoxahexacos-25-ynoic acid: Another PEG-based linker with similar bifunctional properties.

    1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid: A PEG-based compound with an amino group instead of an alkyne.

Uniqueness

3,6,9,12,15,18-Hexaoxahenicos-20-ynoic acid is unique due to its specific combination of a carboxyl group and an alkyne group, which allows for versatile applications in both chemical synthesis and biological research. Its ability to participate in click chemistry reactions makes it particularly valuable in the development of advanced materials and targeted therapies.

Properties

Molecular Formula

C15H26O8

Molecular Weight

334.36 g/mol

IUPAC Name

2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C15H26O8/c1-2-3-18-4-5-19-6-7-20-8-9-21-10-11-22-12-13-23-14-15(16)17/h1H,3-14H2,(H,16,17)

InChI Key

ZHBXTLVVGLDKNU-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.